11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one
Description
11-(2-Chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one is a polycyclic heterocyclic compound featuring a fused chromeno-oxazin core with a 2-chlorobenzyl substituent and a cycloheptane ring system. Its molecular formula is C₂₃H₂₂ClNO₃ (estimated based on analogs in and ). The compound’s structural complexity arises from the integration of chromene (benzopyran) and oxazin moieties, which are further modified by a 2-chlorophenylmethyl group and a methyl substituent at position 6.
Properties
Molecular Formula |
C24H24ClNO3 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
16-[(2-chlorophenyl)methyl]-12-methyl-10,14-dioxa-16-azatetracyclo[9.8.0.02,8.013,18]nonadeca-1(11),2(8),12,18-tetraen-9-one |
InChI |
InChI=1S/C24H24ClNO3/c1-15-22-17(13-26(14-28-22)12-16-7-5-6-10-21(16)25)11-20-18-8-3-2-4-9-19(18)24(27)29-23(15)20/h5-7,10-11H,2-4,8-9,12-14H2,1H3 |
InChI Key |
FCRXBODEGDOIKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)CN(CO2)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the chromeno[6,7-e][1,3]oxazin ring: This step involves the cyclization of appropriate intermediates under controlled conditions.
Introduction of the 2-chlorobenzyl group: This step is achieved through a substitution reaction, where a chlorobenzyl group is introduced to the intermediate compound.
Final cyclization and functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Batch or continuous flow synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(2-chlorobenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substitutional Variations
The compound’s structural analogs differ primarily in ring size , substituent position , and halogen type . Key comparisons include:
Key Observations
Ring Size and Conformation :
- The cyclohepta ring in the target compound provides a larger, more flexible scaffold compared to the cyclopenta analogs (e.g., and ). This flexibility might modulate interactions with biological targets, such as enzymes or receptors .
Synthetic Pathways: Analogous compounds (e.g., chromeno-pyrimidines in ) are synthesized via condensation reactions involving chlorobenzylidene intermediates. The target compound likely follows a similar pathway, with acetic anhydride or hydrazine derivatives used to form the oxazin ring .
Predicted Physicochemical Properties :
- The 3-(4-chlorobenzyl) analog () has a predicted boiling point of 552.3°C and acidity (pKa) of 4.67, suggesting moderate thermal stability and weak acid behavior. These properties align with trends observed in halogenated heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
